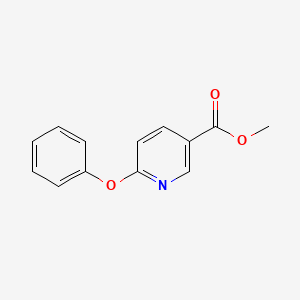

Methyl 6-phenoxynicotinate

Description

Contextualization within Nicotinate (B505614) Chemistry

Nicotinate chemistry is a broad field centered on nicotinic acid (also known as niacin or vitamin B3) and its derivatives. nih.govsci-hub.se Nicotinic acid is a vital, water-soluble vitamin whose derivatives, such as NAD+ and NADP+, are essential coenzymes in cellular metabolism. nih.govsci-hub.se

In chemical research, nicotinic acid and its esters, collectively known as nicotinates, are fundamental starting materials. chemistryjournal.net The pyridine (B92270) nucleus within the nicotinate structure is a key feature that researchers modify to synthesize a wide array of new compounds. chemistryjournal.net The esterification of nicotinic acid, for instance, produces methyl nicotinate or ethyl nicotinate, which can then undergo further reactions to create derivatives with potential applications in pharmaceuticals and agriculture. chemistryjournal.netresearchgate.net The synthesis of various nicotinic acid derivatives has been explored for developing compounds with analgesic, anti-inflammatory, and antimicrobial properties. chemistryjournal.netresearchgate.net Methyl 6-phenoxynicotinate is a specific example of such a derivative, where the core nicotinic acid structure has been modified at two positions to create a more complex synthetic intermediate.

Significance of the Phenoxynicotinate Scaffold in Chemical Synthesis and Biological Inquiry

In medicinal chemistry, a "molecular scaffold" refers to a core structure of a molecule that serves as a template for developing new compounds. mdpi.comnih.gov By making systematic modifications to a common scaffold, chemists can create libraries of related molecules to investigate structure-activity relationships and identify new drug candidates. rsc.orgmdpi.com

The phenoxynicotinate structure represents one such scaffold, combining a pyridine ring (from nicotinate) and a phenoxy group to form a diaryl ether linkage. chemicalbook.com This structural motif is of interest in chemical synthesis as it allows for the creation of diverse molecular architectures. The development of new synthetic methods is a core area of chemical research, enabling the construction of novel and challenging molecular targets. nsf.gov

The strategic application of chemical synthesis to create new molecular scaffolds is crucial in drug discovery. nih.gov While direct biological data on this compound is limited in the provided results, the modification of natural product scaffolds is a common strategy to enhance bioactivity or other pharmacological properties. mdpi.com The phenoxynicotinate framework is a versatile platform that can be further functionalized, making it a valuable tool for researchers exploring new chemical entities with potential biological applications.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJSCKXMBLOCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Phenoxynicotinate and Its Analogues

Strategic Approaches to the Nicotinate (B505614) Core

The formation of the substituted pyridine (B92270) ring, known as the nicotinate core, is a foundational step in the synthesis of Methyl 6-phenoxynicotinate. Various synthetic routes can be employed, ranging from building the ring from acyclic precursors to modifying a pre-existing pyridine structure.

Hantzsch-type Syntheses and Derivatives

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that offers a versatile method for constructing pyridine rings. wikipedia.org The fundamental reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), often referred to as a Hantzsch ester, which is subsequently oxidized to achieve the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The aromatization step provides a strong thermodynamic driving force for the reaction. wikipedia.org

The general mechanism can be understood through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and the ammonia source. organic-chemistry.org The condensation of these two fragments leads to the dihydropyridine (B1217469) product. organic-chemistry.org

While the classical Hantzsch synthesis produces symmetrically substituted pyridines (at the 2,6 and 3,5 positions), modifications of this method can be envisioned to create the specific substitution pattern of a nicotinate core. By carefully selecting unsymmetrical starting materials or employing multi-step variations of the Hantzsch reaction, specific substitution patterns required for analogues of this compound can be achieved. Although the direct synthesis of this compound via a one-pot Hantzsch reaction is complex due to the required substitution pattern, the principles of this synthesis are fundamental to building substituted pyridine rings from simple acyclic precursors.

Pyridine Functionalization Strategies

An alternative to building the ring from scratch is the functionalization of a pre-existing, simpler pyridine derivative. This approach is central to modern synthetic chemistry, as it allows for the late-stage modification of complex molecules. rsc.org The electron-poor nature of the pyridine ring makes it susceptible to certain types of reactions while hindering others. rsc.org

Key strategies for elaborating a pyridine ring into a nicotinate structure include:

Oxidation and Esterification: A common route involves starting with a pyridine derivative bearing an alkyl group, such as a methyl group, at the 3-position (e.g., 3-picoline). This alkyl group can be oxidized to a carboxylic acid (nicotinic acid) using strong oxidizing agents like nitric acid or potassium permanganate. wikipedia.orgenvironmentclearance.nic.in The resulting nicotinic acid can then be esterified, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid, to yield the desired methyl nicotinate core. researchgate.netchemicalbook.com

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for C-C bond formation. slideshare.net A halopyridine, such as 3-bromopyridine, can be subjected to carbonylation reactions or other coupling protocols to introduce the methoxycarbonyl group at the 3-position.

Directed C-H Functionalization: This advanced strategy involves the direct conversion of a C-H bond on the pyridine ring into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials like halopyridines. rsc.org While challenging due to the inherent reactivity of the pyridine ring, methods using transition-metal catalysts can achieve regioselective functionalization. slideshare.net

Installation of the Phenoxy Moiety

The introduction of the phenoxy group at the 6-position of the nicotinate core is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for electron-deficient aromatic systems like pyridine.

Nucleophilic Aromatic Substitution (SNAr) with Phenols

The SNAr reaction is a cornerstone for functionalizing pyridines. wikipedia.org In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. The pyridine ring is inherently electron-deficient, which makes it more reactive towards nucleophiles compared to benzene (B151609). wikipedia.orgpearson.com This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the ester group in methyl nicotinate. masterorganicchemistry.com

The mechanism proceeds in two steps via a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com First, the nucleophile (in this case, a phenoxide ion) attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. masterorganicchemistry.com The attack forms a resonance-stabilized anionic intermediate. The presence of the ring nitrogen atom is crucial, as it can bear a portion of the negative charge, thus stabilizing the intermediate. wikipedia.orgstackexchange.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For the synthesis of this compound, the reaction involves treating a precursor like Methyl 6-chloronicotinate with phenol (B47542) in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then attacks the pyridine ring.

Regiochemical Control: Achieving the correct regiochemistry—substitution at the C-6 position—is critical. In SNAr reactions on pyridine rings, nucleophilic attack is strongly favored at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). wikipedia.orgstackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comyoutube.com When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen, which is a highly stabilizing contributor.

For a substrate like Methyl 6-chloronicotinate, the C-6 position is activated towards nucleophilic attack. The electron-withdrawing ester group at the C-3 position further increases the electrophilicity of the ring, facilitating the reaction. The primary challenge in regiocontrol often arises when multiple potential leaving groups are present. However, by starting with a substrate where the only good leaving group is at the desired C-6 position, high regioselectivity can be ensured. The choice between C-2/C-6 and C-4 can be influenced by steric factors and the specific reaction conditions, but both are generally activated sites. stackexchange.combaranlab.org

Stereochemical Control: In the specific reaction between phenol and Methyl 6-chloronicotinate, the formation of new stereocenters does not occur, as both reacting centers are planar sp2-hybridized carbons. Therefore, stereochemical control is not a primary consideration in the core SNAr reaction itself. However, the concept becomes relevant when using chiral substituted phenols or developing more complex analogues where the phenoxy moiety might influence the stereochemical outcome of subsequent reactions elsewhere in the molecule. nih.gov

The efficiency of the SNAr reaction for installing the phenoxy group is highly dependent on the choice of base and, in some cases, the use of a catalyst.

Base Optimization: A base is essential for deprotonating the phenol, thereby increasing its nucleophilicity. The choice of base can significantly impact reaction time, temperature, and yield. Common bases used for this transformation are inorganic carbonates and hydrides.

| Base | Typical Solvent(s) | Temperature Range (°C) | Notes |

| Potassium Carbonate (K₂CO₃) | DMF, DMSO, Acetonitrile | 80 - 150 | A common, cost-effective choice. Requires relatively high temperatures. |

| Cesium Carbonate (Cs₂CO₃) | DMF, Dioxane, Toluene | Room Temp. - 120 | Often more effective than K₂CO₃, allowing for milder conditions due to its greater solubility and the "cesium effect". |

| Sodium Hydride (NaH) | DMF, THF | 0 - 80 | A strong, non-nucleophilic base that irreversibly deprotonates the phenol. Requires careful handling. |

This table is generated based on general principles of SNAr reactions and may be subject to further optimization for specific substrates.

Catalyst and Promoter Optimization: While many SNAr reactions proceed without a catalyst, certain systems can be used to accelerate the reaction or allow it to occur under milder conditions. Lewis acids, for example, can be used to activate the pyridine ring. sci-hub.se By coordinating to the pyridine nitrogen, the Lewis acid increases the ring's electron deficiency, making it more susceptible to nucleophilic attack. sci-hub.seresearchgate.net

| Catalyst/Promoter | Example | Mechanism of Action |

| Lewis Acids | Zn(NO₃)₂, ZnCl₂ | Coordination to the pyridine nitrogen activates the ring, making it more electrophilic. sci-hub.sebath.ac.uk |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the pyridine substrate. |

| Copper Catalysts | Copper(I) salts (Ullmann-type) | While often used for C-N and C-O coupling, copper can also promote SNAr-type reactions, sometimes under milder conditions than uncatalyzed variants. sci-hub.se |

This table provides examples of catalytic strategies that can be applied to optimize SNAr reactions on pyridine substrates.

Through careful selection and optimization of the synthetic strategy, base, and catalytic system, this compound and its analogues can be synthesized efficiently and with high control over the final molecular architecture.

Ullmann Coupling and Related Metal-Catalyzed Phenoxylation

The formation of the aryl ether bond in this compound is a critical synthetic step, frequently accomplished via metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, and its more modern palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, are central to this transformation.

Traditionally, the Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. In the context of this compound synthesis, this would typically involve the coupling of Methyl 6-chloronicotinate or Methyl 6-bromonicotinate with phenol. The reaction is generally facilitated by a base to deprotonate the phenol, forming a more nucleophilic phenoxide.

Modern iterations of the Ullmann-type reaction often employ catalytic amounts of copper, typically in the form of copper(I) salts like CuI, and utilize various ligands to improve reaction efficiency and lower the required temperature. These ligands, which can include diamines, amino acids, or phenanthrolines, stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the synthesis of this compound, a common approach involves heating Methyl 6-chloronicotinate with phenol in the presence of a copper catalyst and a base such as potassium carbonate in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Palladium-catalyzed C-O cross-coupling reactions have also emerged as powerful alternatives for the synthesis of diaryl ethers. These reactions typically offer milder conditions and broader substrate scope compared to traditional Ullmann couplings. The catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the palladium catalyst. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often providing the best results.

| Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) |

| CuI / L-proline | Methyl 6-chloronicotinate | Phenol | K2CO3 | DMF | 100-120 |

| Cu2O / 1,10-phenanthroline | Methyl 6-bromonicotinate | Phenol | Cs2CO3 | Toluene | 80-110 |

| Pd(OAc)2 / BINAP | Methyl 6-chloronicotinate | Phenol | NaOtBu | Toluene | 80-100 |

| Pd2(dba)3 / Xantphos | Methyl 6-bromonicotinate | Phenol | K3PO4 | Dioxane | 90-110 |

Direct Phenoxylation Techniques

Direct phenoxylation techniques, which involve the formation of a C-O bond via the direct activation of a C-H bond, represent a more atom-economical approach to the synthesis of diaryl ethers like this compound. These methods obviate the need for pre-functionalized starting materials such as aryl halides.

While the direct C-H phenoxylation of pyridine rings is a challenging transformation due to the electron-deficient nature of the heterocycle, recent advances in transition-metal catalysis have shown promise in this area. These reactions typically involve a palladium, copper, or rhodium catalyst that facilitates the cleavage of a C-H bond and subsequent coupling with a phenol.

For a substrate like methyl nicotinate, direct phenoxylation would ideally occur at the 6-position. This regioselectivity can be influenced by the directing effect of the pyridine nitrogen and the ester group, as well as the specific catalyst and ligand system employed. Oxidative coupling conditions are often required, where an oxidant is used to regenerate the active catalyst.

One potential strategy involves the use of a palladium catalyst in the presence of an oxidizing agent. The mechanism is thought to proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst coordinates to the pyridine ring and facilitates the cleavage of a C-H bond. The resulting palladacycle can then react with phenol to form the desired C-O bond.

Esterification Processes

Methanolysis and Transesterification Approaches

The methyl ester functionality in this compound can be introduced through various esterification methods. When the synthesis starts from 6-phenoxynicotinic acid, a direct esterification with methanol is a common approach. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by removing the water formed during the reaction or by using a large excess of methanol.

Alternatively, the methyl ester can be formed from an activated derivative of the carboxylic acid. For instance, 6-phenoxynicotinic acid can be converted to its more reactive acyl chloride, 6-phenoxynicotinoyl chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The subsequent reaction of the acyl chloride with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct, provides this compound in high yield under mild conditions.

Transesterification is another viable method, particularly if a different ester of 6-phenoxynicotinic acid is more readily available. For example, if Ethyl 6-phenoxynicotinate is synthesized, it can be converted to the methyl ester by heating it in an excess of methanol with either an acid or a base catalyst. Base-catalyzed transesterification, using a catalyst like sodium methoxide, is often faster and proceeds under milder conditions than the acid-catalyzed equivalent. This process is an equilibrium reaction, and the use of a large excess of methanol ensures a high conversion to the desired methyl ester. nih.gov

| Starting Material | Reagent(s) | Catalyst | Solvent | Conditions |

| 6-Phenoxynicotinic acid | Methanol | H2SO4 (cat.) | Methanol | Reflux |

| 6-Phenoxynicotinic acid | 1. SOCl2 2. Methanol | - | Toluene, then Methanol | Reflux, then RT |

| Ethyl 6-phenoxynicotinate | Methanol | NaOMe (cat.) | Methanol | Reflux |

Protecting Group Strategies in Ester Synthesis

In more complex syntheses, particularly those involving starting materials with multiple reactive functional groups, protecting group strategies become essential to ensure the selective formation of the desired methyl ester. For instance, if the synthesis of this compound were to commence from 6-hydroxynicotinic acid, the phenolic hydroxyl group would need to be protected before the esterification of the carboxylic acid.

The hydroxyl group is typically protected as an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether. The choice of protecting group depends on its stability to the conditions of subsequent reactions and the ease of its removal. After the protection of the hydroxyl group, the carboxylic acid can be safely esterified to the methyl ester using standard methods. The final step would then be the deprotection of the hydroxyl group to yield Methyl 6-hydroxynicotinate. This intermediate could then undergo a phenoxylation reaction, such as an Ullmann coupling, to afford the final product.

Alternatively, if the phenoxy group is introduced first, protecting groups for the carboxylic acid might be employed if other transformations are required on the molecule that are incompatible with a free carboxylic acid. Common protecting groups for carboxylic acids include benzyl esters or tert-butyl esters, which can be removed under specific conditions (hydrogenolysis for benzyl esters, and mild acid for tert-butyl esters) that would not affect the rest of the molecule. nih.gov

Divergent Transformations and Derivatization Strategies of Aromatic Esters

Decarbonylative Coupling Reactions

Decarbonylative coupling reactions of aromatic esters have recently emerged as a powerful tool for the derivatization of molecules like this compound. acs.org These reactions involve the cleavage of the C(acyl)-O bond of the ester and the extrusion of carbon monoxide (CO), followed by the formation of a new bond between the aromatic ring and a nucleophile. This transformation effectively allows the ester group to act as a leaving group, enabling the introduction of a wide range of substituents at that position.

Nickel and palladium catalysts are commonly employed for these reactions, with the choice of ligand being critical for reactivity and selectivity. acs.orgwaseda.jp For a substrate like this compound, a decarbonylative coupling could be used to replace the methoxycarbonyl group with other functional groups. For example, a decarbonylative etherification could be achieved by reacting this compound with another phenol in the presence of a suitable nickel or palladium catalyst, leading to the formation of a new diaryl ether. waseda.jp

The general mechanism for these reactions is believed to involve the oxidative addition of the C(acyl)-O bond of the ester to the low-valent metal catalyst. This is followed by decarbonylation to form an arylpalladium or arylnickel intermediate. This intermediate can then undergo reductive elimination with a suitable nucleophile to form the new C-Nu bond and regenerate the active catalyst. Research has shown that 2- and 4-aryl azinecarboxylates are particularly reactive in these transformations, suggesting that the pyridine nitrogen in this compound could facilitate the initial oxidative addition step. nih.gov

| Catalyst System | Nucleophile | Product Type |

| Ni(cod)2 / dcypt | Aryl boronic acid | Biaryl |

| Pd(OAc)2 / DPEphos | Amine | Arylamine |

| Ni(cod)2 / dcypt | Phenol | Diaryl ether |

Alkenylation and Arylation Modalities

The direct introduction of alkenyl and aryl groups onto the pyridine core is a powerful strategy for creating analogues of this compound. Transition-metal catalysis, particularly with palladium, is often employed to facilitate these transformations. One common approach involves the activation of the pyridine ring through the formation of a pyridine N-oxide. This activation enhances the reactivity of the pyridine ring, particularly at the C2 and C4 positions, towards nucleophilic and electrophilic substitution reactions. researchgate.net

For instance, palladium-catalyzed direct arylation reactions can be performed on pyridine N-oxides with a variety of arylating agents. researchgate.net After the coupling reaction, the N-oxide can be removed through deoxygenation to yield the desired 2-arylpyridine derivative. researchgate.net While direct C-H arylation of the pyridine ring without prior activation is more challenging due to the low reactivity of pyridine, methods have been developed using specialized catalysts and directing groups. researchgate.net

Another approach involves dearomatization of the pyridine ring. Chiral copper hydride complexes, for example, can catalyze the C–C bond-forming dearomatization of pyridines under mild conditions, allowing for the introduction of substituents. nih.gov The resulting dihydropyridines can then be re-aromatized to furnish the functionalized pyridine product.

Table 1: Examples of Arylation of Pyridine Derivatives This table is representative of arylation strategies applicable to pyridine scaffolds.

| Catalyst/Reagent | Coupling Partner | Product Type | Yield |

| Pd(OAc)₂ | Arylboronic Acid | 2-Arylpyridine N-oxide | Good to Excellent |

| Copper Catalyst | Arylboronic Ester | 2-Arylpyridine | Moderate to Good |

| Cu(OAc)₂ / (S,S)-Ph-BPE | Aromatic Olefin | Enantioenriched Piperidine | Good |

Methylation and Cyanation via Decarbonylation

Decarbonylative coupling reactions offer a unique pathway to introduce methyl and cyano groups by utilizing aromatic esters as starting materials. acs.org This strategy involves the transition-metal-catalyzed cleavage of the C(acyl)-O bond, where the carbonyl group is effectively used as a leaving group. acs.orgnih.gov

For methylation, while direct decarbonylative methylation is less common, related strategies can achieve a similar outcome. Nickel-catalyzed reductive coupling of Katritzky alkylpyridinium salts with methyl iodide allows for the transformation of amino groups into methyl groups, which can be applied in a multi-step synthesis. nih.gov Other methods for methylating pyridines include using methanol as a methyl source over nickel catalysts at high temperatures, which can selectively produce 2-methylpyridines. mdpi.com A rhodium-catalyzed method allows for the C-3/5 methylation of pyridines using methanol and formaldehyde (B43269) through a temporary dearomatization process. rsc.org

Decarboxylative cyanation provides a direct method to convert carboxylic acids (which can be obtained from the hydrolysis of esters) into nitriles. An electrochemical approach has been developed for the decarboxylative cyanation of amino acids using 4-CN-pyridine as an effective cyanation reagent under catalyst-free conditions. acs.org For the direct cyanation of the pyridine ring, methods are rare but include a tandem process involving the in-situ generation of a dihydropyridine which then reacts with a cyano electrophile, showing selectivity for the C3 position. researchgate.net

Table 2: Selected Methylation and Cyanation Methodologies for Pyridine Scaffolds This table illustrates general strategies for methylation and cyanation.

| Reaction Type | Catalyst/Reagent | Key Feature | Position |

| Reductive Coupling | Nickel Catalyst, CH₃I | Transforms amino groups to methyls via pyridinium (B92312) salts | Varies |

| Methylation | Raney Nickel, Methanol | High-temperature, selective α-methylation | C2 |

| Methylation | Rhodium Catalyst, Methanol | Temporary dearomatization | C3/C5 |

| Decarboxylative Cyanation | Paired Electrolysis, 4-CN-Pyridine | Converts carboxylic acids to nitriles | Varies |

| C-H Cyanation | Dihydropyridine intermediate | Late-stage functionalization | C3 |

Ester Dance and Aryl Exchange Reactions

Transition-metal catalysis has enabled novel transformations of aromatic esters that proceed beyond simple nucleophilic acyl substitution. The "ester dance" reaction involves the migration of an ester group to a different position on the aromatic ring. acs.org This isomerization is typically driven by thermodynamics, leading to the more stable product. For instance, phenyl isonicotinate (B8489971) can be converted to phenyl nicotinate. acs.orgnih.gov The proposed mechanism involves an initial oxidative addition of the C(acyl)–O bond to a palladium catalyst, followed by a sequence of ortho-deprotonation, decarbonylation, protonation, carbonylation, and reductive elimination. acs.orgnih.gov

Aryl exchange reactions provide a method to swap the aryl group of an ester with another aryl group. A nickel-catalyzed aryl sulfide (B99878) synthesis, for example, proceeds via an aryl exchange reaction between 2-pyridyl sulfide and aryl electrophiles, including aromatic esters. acs.org These reactions expand the utility of aromatic esters as versatile building blocks in organic synthesis.

Table 3: Examples of Ester Dance and Aryl Exchange Reactions Illustrative examples of transformations on nicotinate-type esters.

| Starting Material | Catalyst | Reaction Type | Product | Yield |

| Phenyl 1-naphthoate | Palladium | Ester Dance | Phenyl 2-naphthoate | 86% |

| Phenyl isonicotinate | Palladium | Ester Dance | Phenyl nicotinate | - |

| Aromatic Ester | Nickel | Aryl Exchange | Aryl Sulfide | - |

Deoxygenative Coupling Approaches

Deoxygenative coupling reactions are powerful methods for forming C–C bonds by activating and replacing a C–O bond. A notable advancement in this area is the visible-light-promoted, metal-free deoxygenative coupling of pyridines with alcohol-derived benzoates. thieme-connect.comthieme-connect.com This method is distinguished by its mild, practical, and water-compatible conditions. rsc.org

The reaction proceeds under strongly reducing conditions, which allows it to tolerate moieties that are sensitive to oxidation. thieme-connect.com This methodology can successfully functionalize pyridine derivatives with a range of primary, secondary, and even tertiary alcohols, which are often challenging substrates for conventional methods. thieme-connect.comresearchgate.net The process is valuable for both small molecule synthesis and for the late-stage functionalization of complex molecules. rsc.org

Table 4: Metal-Free Deoxygenative Coupling of Pyridines with Alcohol-Derived Benzoates Yields reported for the coupling of 4-cyanopyridine (B195900) with various alcohol-derived benzoates.

| Alcohol Type | Product | Yield |

| Primary | 4-Cyano-2-(benzyl)pyridine | 70% |

| Secondary | 4-Cyano-2-(1-phenylethyl)pyridine | 73% |

| Tertiary | 4-Cyano-2-(1-methyl-1-phenylethyl)pyridine | 55% |

| Complex Secondary | Fenchol-derived | 71% |

Oxidative Transformations

Oxidative transformations can be used to modify the structure of this compound, often by first activating the pyridine ring. The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common initial step. researchgate.net This transformation activates the pyridine ring, particularly at the 2- and 4-positions, for subsequent functionalization reactions. researchgate.net

Following N-oxide formation, oxidative cross-coupling reactions can be performed. For example, palladium-catalyzed oxidative coupling of pyridine N-oxides with thiophene (B33073) and furan (B31954) derivatives allows for the introduction of new heteroaromatic rings. researchgate.net Furthermore, aldehydes can be converted into esters through oxidative esterification. organic-chemistry.org This can be achieved using various oxidants, and in some methods, aldehydes are transformed into methyl esters directly in methanol solvent with catalysts like vanadium pentoxide and hydrogen peroxide. organic-chemistry.org

Hydrolytic Transformations

The ester group in this compound is susceptible to hydrolysis, a transformation that converts the methyl ester into the corresponding carboxylic acid (6-phenoxynicotinic acid). This reaction can occur under various conditions, including changes in pH and the presence of enzymes. nih.gov

The hydrolysis of nicotinate esters has been shown to follow pseudo-first-order kinetics. tandfonline.com The rate of this reaction is dependent on pH, and a pH-rate profile can be constructed to describe this relationship. tandfonline.com Furthermore, the hydrolysis can be catalyzed by esterases found in biological systems, such as in the liver and skin. nih.govnih.gov Studies on various nicotinic acid esters have shown that esterase activity can be dependent on the structure of the alcohol portion of the ester, such as the alkyl chain length. nih.gov Aromatic nicotinates have been identified as good substrates for esterases in both liver and brain tissues. nih.gov This transformation is fundamental in the context of drug metabolism, where ester-containing prodrugs are often hydrolyzed to their active carboxylic acid form. pharmacy180.com

Mechanistic Investigations of Chemical Transformations Involving Methyl 6 Phenoxynicotinate

Exploration of Reaction Pathways and Intermediates

Chemical reactions involving Methyl 6-phenoxynicotinate, particularly those catalyzed by transition metals, proceed through a series of elementary steps involving distinct intermediates. These pathways are dictated by the coordination chemistry of the metal center and the electronic properties of the substrate.

Oxidative Addition and Reductive Elimination in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental processes in organometallic chemistry, often constituting the key bond-forming and bond-breaking steps in a catalytic cycle. libretexts.org

Oxidative Addition: This process involves the insertion of a metal center into a covalent bond, which for an aromatic ester like this compound is typically the C(acyl)–O bond. nih.govresearchgate.net The reaction increases the oxidation state and coordination number of the metal. libretexts.org In transition-metal-catalyzed decarbonylative coupling reactions, a low-valent metal complex (e.g., Ni(0) or Pd(0)) initiates the cycle by undergoing oxidative addition to the ester's C(acyl)–OAr bond. nih.govacs.org This forms an acyl-metal(II)-phenoxide intermediate. The facility of this step is influenced by the metal, its ligands, and the ester itself. researchgate.net Electron-rich metal centers generally favor oxidative addition. youtube.com

Reductive Elimination: As the reverse of oxidative addition, reductive elimination involves the formation of a new bond between two ligands on the metal center, with the subsequent release of a product molecule. umb.edu This step reduces the metal's oxidation state by two, regenerating the active catalyst and closing the catalytic cycle. youtube.comumb.edu For a reaction to occur, the two ligands destined for elimination must be positioned cis (adjacent) to one another on the metal center. libretexts.org In the context of transformations of azinecarboxylates like this compound, reductive elimination is a critical product-forming step. nih.govacs.org

Migratory Insertion Phenomena

There are two primary types of migratory insertion:

1,1-Insertion: Involves ligands like carbon monoxide (CO) or carbenes, where an X-type ligand (e.g., alkyl, aryl) migrates to the adjacent, metal-bound atom of the unsaturated ligand. libretexts.org

1,2-Insertion: Involves η²-ligands like alkenes or alkynes, where an X-type ligand migrates to the second atom of the unsaturated ligand. libretexts.org

For a reaction involving this compound, following the initial oxidative addition, a decarbonylation step can occur. This is often described as a migratory insertion of the carbonyl group from the acyl ligand to the metal center, followed by its elimination as CO gas. nih.govacs.org The stereochemistry at the migrating group is retained during this process, which supports a concerted, intramolecular mechanism. libretexts.org

Concerted versus Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms is a fundamental aspect of mechanistic chemistry.

Concerted Mechanism: In a concerted reaction, all bond-breaking and bond-forming events occur simultaneously within a single transition state, without the formation of a stable intermediate. youtube.com

Stepwise Mechanism: A stepwise reaction proceeds through one or more discrete intermediates, each flanked by transition states. youtube.com

Distinguishing between these pathways often requires advanced kinetic studies, such as the use of isotope effects. nih.gov For instance, in the reactions of methyl aryl carbonates with phenoxide ions, linear Brønsted-type plots suggested a concerted mechanism, as the expected curvature for a stepwise pathway involving a tetrahedral intermediate was absent. researchgate.net In many transition-metal-catalyzed reactions, elementary steps like oxidative addition and reductive elimination are considered to be concerted processes. umb.edu However, oxidative addition to polarized substrates can also follow a non-concerted, Sₙ2-type pathway. libretexts.org The choice between pathways can be subtle, sometimes existing on a mechanistic boundary where the two are energetically similar. nih.gov

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Intermediates | No intermediates are formed. youtube.com | One or more discrete intermediates are formed. youtube.com |

| Transition States | A single transition state connects reactants and products. | Multiple transition states separate reactants, intermediates, and products. |

| Energy Profile | Characterized by a single energy maximum. | Characterized by multiple energy maxima (transition states) and minima (intermediates). |

| Bond Events | All bond making and breaking occurs in one step. youtube.com | Bond making and breaking occurs in separate, sequential steps. |

Rearrangement Mechanisms, including Phenyl Migration

Rearrangements involving the migration of a phenyl group are common in organic chemistry, often proceeding through cationic intermediates. In the pinacol (B44631) rearrangement, for example, phenyl groups show a high migratory aptitude, facilitating the reaction by stabilizing the forming carbocation through a phenonium ion intermediate. msu.edu

In the context of Friedel-Crafts alkylation of benzene (B151609) with long-chain unsaturated esters, carbocation rearrangements lead to the formation of multiple phenyl position isomers. semanticscholar.org For a molecule like this compound, while catalytic cycles are common, reactions under different conditions (e.g., strong acid) could potentially induce rearrangements. However, the migratory aptitude of a phenyl group can be influenced by several factors, including conformational constraints and steric hindrance at the migration terminus. rsc.org For instance, studies on organoborates have shown that the expected high migratory aptitude of a phenyl group can be diminished by steric and conformational effects. rsc.org

Elucidation of Rate-Determining Steps

| Reaction Step | Hypothetical Activation Energy (kJ/mol) | Relative Rate | Implication |

| Step 1: Oxidative Addition | 45 | Fast | Not rate-limiting |

| Step 2: Decarbonylation | 30 | Very Fast | Not rate-limiting |

| Step 3: Reductive Elimination | 85 | Slow | Rate-Determining Step |

This table provides a hypothetical example to illustrate the concept of a rate-determining step based on activation energies. acenet.edu

Role of Electronic and Steric Effects in Reactivity

The reactivity of this compound is profoundly influenced by the interplay of electronic and steric effects arising from its constituent parts: the pyridine (B92270) ring, the ester group, and the phenoxy substituent.

Electronic Effects: These effects relate to how electrons are distributed within the molecule. The pyridine ring is electron-deficient (an electron-withdrawing group), which significantly impacts the reactivity of the ester. This electron-withdrawing nature enhances the electrophilicity of the acyl carbon and, as noted previously, facilitates the reductive elimination step in certain catalytic cycles. nih.gov Conversely, the phenoxy group can act as an electron-donating group through resonance, influencing the properties of the ether oxygen.

Steric Effects: These arise from the spatial arrangement of atoms and the repulsion between electron clouds when groups are in close proximity. wikipedia.org The phenoxy group is sterically bulky. This steric hindrance can impede the approach of reagents, for example, by shielding a reaction center from attack. wikipedia.org In nucleophilic substitution reactions, bulky groups near the reaction site can dramatically slow down reaction rates. rsc.org This effect can be exploited to control regioselectivity by directing reactions away from a sterically crowded position. wikipedia.org

| Feature | Component | Effect | Impact on Reactivity |

| Electronic | Pyridine Ring | Electron-withdrawing | Activates the C(acyl)-O bond; facilitates reductive elimination in catalytic cycles. nih.gov |

| Electronic | Phenoxy Group (Oxygen) | Electron-donating (resonance) | Influences the ether bond characteristics. |

| Steric | Phenoxy Group | Bulky size | Hinders access to the ortho-positions of the pyridine ring and the ether linkage, potentially slowing intermolecular reactions. wikipedia.org |

| Steric | Ester Group | Planar, but with rotational freedom | Influences the conformational preferences of the molecule. |

Pyridine Ring Electronic Influence

The pyridine ring, an isoelectronic analogue of a benzene ring with one carbon atom replaced by nitrogen, exerts a significant electronic influence on the reactivity of the entire molecule. The nitrogen atom is more electronegative than carbon, leading to a net polarization of electron density away from the carbon atoms of the ring and towards the nitrogen. This inherent electron-withdrawing nature, or inductive effect, deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. libretexts.org

This deactivation is a consequence of the reduced electron density in the ring, which makes it less nucleophilic and therefore less reactive towards electron-deficient electrophiles. libretexts.orglibretexts.org The nitrogen atom's presence particularly reduces electron density at the ortho (C2, C6) and para (C4) positions through resonance, making the meta (C3, C5) positions the most likely sites for electrophilic attack, albeit at a slower rate than in benzene.

In the context of this compound, the pyridine nitrogen significantly influences the reactivity of the ester and phenoxy groups. For transformations involving the ester moiety, such as transition metal-catalyzed cross-coupling reactions, the electron-withdrawing character of the pyridine ring plays a crucial role. Studies on related aryl azinecarboxylates (esters of pyridinecarboxylic acids) have shown that the C(acyl)–O bond can undergo oxidative addition to a low-valent metal center (e.g., Ni or Pd). nih.govacs.org The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which stabilizes the resulting metal complex and promotes subsequent steps like reductive elimination. nih.govacs.org This suggests that the ester group of this compound can be a reactive handle for decarbonylative coupling or other transformations under appropriate catalytic conditions.

Substituent Effects

The phenoxy group at the C6 position is an electron-donating group through resonance. The oxygen atom's lone pairs can be delocalized into the pyridine ring's pi-system. This donation of electron density partially counteracts the deactivating inductive effect of the pyridine nitrogen. This effect is most pronounced at the ortho and para positions relative to the substituent. However, its influence is modulated by the strong electron-withdrawing nature of the pyridine nitrogen itself.

The methyl carboxylate (-COOCH₃) group at the C3 position is a deactivating group. It withdraws electron density from the pyridine ring through both a strong inductive effect (due to the electronegative oxygen atoms) and a resonance effect (the pi-electrons of the ring can be delocalized onto the carbonyl group). libretexts.org This deactivation further reduces the ring's nucleophilicity.

The interplay of these substituent effects determines the regioselectivity of chemical transformations. For instance, in electrophilic aromatic substitution on the phenoxy ring, the directing effects of the ether oxygen would need to be considered in competition with potential reactions at the pyridine core. In reactions involving nucleophilic aromatic substitution, the presence of the electron-withdrawing ester group and the pyridine nitrogen can make the ring more susceptible to attack by nucleophiles, particularly at positions ortho and para to the activating groups.

The following table summarizes the electronic effects of the key substituents on the pyridine ring of this compound.

| Substituent | Position on Pyridine Ring | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|---|

| Phenoxy (-OPh) | 6 | Electron-withdrawing | Electron-donating | Activating (net effect can be complex due to interplay with pyridine N) |

| Methyl Carboxylate (-COOCH₃) | 3 | Electron-withdrawing | Electron-withdrawing | Deactivating |

Advanced Analytical Methodologies for Structural Elucidation of Methyl 6 Phenoxynicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). pressbooks.pub For Methyl 6-phenoxynicotinate, the spectrum is expected to show distinct signals for the methyl ester protons, the three protons on the pyridine (B92270) ring, and the five protons on the phenoxy group. The protons of the methyl group are anticipated to appear as a singlet, being isolated from other protons. researchgate.net The aromatic protons on both the pyridine and phenyl rings would appear as multiplets, with their splitting patterns determined by the coupling between adjacent protons. pressbooks.pub

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | 3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ (Ester methyl) |

| H-b,f | 7.1 - 7.3 | Multiplet (m) | 3H | Phenyl H-3, H-4, H-5 |

| H-c,e | 7.3 - 7.5 | Multiplet (m) | 2H | Phenyl H-2, H-6 |

| H-d | 6.9 - 7.1 | Doublet (d) | 1H | Pyridine H-5 |

| H-g | 8.1 - 8.3 | Doublet of Doublets (dd) | 1H | Pyridine H-4 |

| H-h | 8.8 - 9.0 | Doublet (d) | 1H | Pyridine H-2 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. libretexts.org In proton-decoupled mode, each unique carbon atom typically appears as a single line, simplifying the spectrum. libretexts.org For this compound, a total of 11 distinct signals are expected in the aromatic region (for the 6 carbons of the phenyl ring and 5 of the pyridine ring, as some may have overlapping shifts) plus signals for the ester carbonyl carbon and the methyl ester carbon. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms, with the carbonyl carbon appearing furthest downfield. libretexts.orgchemguide.co.uk

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 52 - 55 | -OCH₃ (Ester methyl) |

| 110 - 165 | Aromatic Carbons (11 signals) |

| 165 - 175 | C=O (Ester carbonyl) |

Note: Predicted values are based on typical chemical shift ranges. The aromatic region will contain 11 distinct signals corresponding to the carbons of the pyridine and phenyl rings. docbrown.info

Two-dimensional (2D) NMR experiments provide correlation data between nuclei, which helps to piece together the molecular structure by establishing through-bond and through-space connectivities. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). libretexts.org For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring (e.g., H-4 with H-5) and on the phenyl ring, confirming their relative positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to. libretexts.org This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. Each C-H bond in this compound would produce a cross-peak, correlating the proton chemical shift with the carbon chemical shift. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is crucial for determining stereochemistry and conformation. For this compound, an NOE correlation would be expected between the protons of the methyl ester and the proton at the H-2 position of the pyridine ring, confirming their spatial proximity.

Quantitative NMR (qNMR) is used to determine the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ox.ac.uk To assess the purity of a this compound sample, a known mass of the sample would be dissolved with a known mass of an unreactive, stable internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in an appropriate deuterated solvent. The standard should have at least one signal that does not overlap with any signals from the analyte. ox.ac.uk By comparing the integrated signal areas and knowing the number of protons each signal represents, the purity of the this compound can be calculated with high precision. ox.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. rsc.org For this compound (C₁₃H₁₁NO₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Calculated Exact Mass | 229.0739 u |

| Expected Ion (M+H)⁺ | 230.0811 m/z |

Note: The calculated exact mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments produced from a selected precursor ion. nih.gov The precursor ion (e.g., the molecular ion of this compound) is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that can confirm the compound's structure by revealing its constituent parts.

For this compound, key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the ether bond, resulting in fragments corresponding to the phenoxy group and the methyl nicotinate (B505614) radical, or their respective ions.

This detailed fragmentation data is invaluable for confirming the connectivity of the phenoxy, pyridine, and methyl ester moieties within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This integration allows for the effective separation of this compound from a mixture, followed by its highly sensitive and selective detection and structural confirmation.

In a typical LC-MS analysis, the compound is first passed through an HPLC or UPLC column for separation. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized. Common ionization techniques for a molecule like this compound include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Once ionized, the mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For this compound (C13H11NO3, molecular weight: 229.23 g/mol ), the protonated molecule [M+H]+ would be expected at an m/z of approximately 230.24. aaronchem.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Expected LC-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Possible Neutral Loss |

| 230.24 | 199.21 | CH3O• (methoxy radical) |

| 230.24 | 171.18 | C2H3O2• (acetyl radical) |

| 230.24 | 154.15 | C6H5OH (phenol) |

| 230.24 | 121.12 | C6H5O• (phenoxy radical) |

| 230.24 | 93.10 | C5H4NCOOCH3 (nicotinic acid methyl ester moiety) |

This table is based on predicted fragmentation patterns and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups. The presence of an ester group would be indicated by a strong C=O stretching vibration. The aromatic rings (pyridine and phenyl) would exhibit C-H and C=C stretching and bending vibrations. The ether linkage would be identified by its characteristic C-O stretching band.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methyl) | Stretching | 3000-2850 |

| C=O (ester) | Stretching | 1750-1735 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (ester and ether) | Stretching | 1300-1000 |

| Aromatic C-H | Bending (out-of-plane) | 900-675 |

This table is based on general IR correlation charts and the specific values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density and, consequently, the atomic positions can be constructed.

The crystal packing is expected to be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov

Hypothetical Crystallographic Data for this compound (based on analogy with Methyl 6-chloronicotinate):

| Parameter | Expected Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~4.0 |

| b (Å) | ~6.0 |

| c (Å) | ~17.0 |

| α (°) | ~95 |

| β (°) | ~95 |

| γ (°) | ~105 |

| Volume (ų) | ~370 |

| Z | 2 |

This data is hypothetical and serves as an illustrative example based on a similar structure. nih.gov

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its separation and quantification in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of compounds. In a typical reversed-phase HPLC method for a moderately polar compound like this compound, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under specific chromatographic conditions.

Exemplary HPLC Method Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient program |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

The advantages of UPLC make it particularly suitable for high-throughput analysis and for the separation of complex mixtures where high peak capacity is required. A UPLC method for this compound would offer a substantial reduction in run time while maintaining or even improving the quality of the separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. In TLC, a thin layer of adsorbent material, typically silica (B1680970) gel, is coated onto a flat carrier such as a glass plate or aluminum foil.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases.

The position of a compound on the developed chromatogram is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Illustrative TLC Conditions for this compound:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (B92381) mixture |

| Visualization | UV light (254 nm) or staining |

| Expected Rf Value | Dependent on the exact mobile phase composition |

Elemental Analysis of this compound

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample of this compound. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical formula and assessing the purity of a newly synthesized batch of the compound.

The molecular formula for this compound is C₁₃H₁₁NO₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for experimental results obtained from instrumental analysis.

Detailed Research Findings

The process typically involves high-temperature combustion of a small, precisely weighed sample of the compound. This combustion converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantitatively measured by a specialized analyzer.

The expected theoretical elemental composition of this compound is presented in the following data table. Any experimentally obtained values should closely align with these figures, typically within a margin of ±0.4%, to confirm the structural integrity and purity of the sample.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 68.11 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.85 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.11 |

| Oxygen | O | 16.00 | 3 | 48.00 | 20.95 |

| Total | 229.25 | 100.00 |

This table outlines the expected mass percentages for carbon, hydrogen, and nitrogen, which are the primary elements determined in a standard CHN elemental analysis. The data serves as a crucial reference for chemists to verify the identity and purity of this compound after its synthesis.

Computational Chemistry and Theoretical Investigations of Methyl 6 Phenoxynicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties and reaction mechanisms. orientjchem.orgmdpi.com Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are standard for achieving a balance between accuracy and computational cost in studying organic molecules. orientjchem.orgscielo.org.mx

For Methyl 6-phenoxynicotinate, an aromatic ester, a potential transformation is the transition-metal-catalyzed decarbonylative coupling, where the C(acyl)-O bond is cleaved. nih.gov The reaction proceeds through an oxidative addition of the ester to a metal center (e.g., Palladium or Nickel), followed by decarbonylation and reductive elimination. nih.gov DFT can be used to model the energetics of this entire catalytic cycle. For instance, the energy of each intermediate species relative to the starting materials can be calculated to map out the potential energy surface of the reaction.

Table 1: Hypothetical DFT-Calculated Relative Energies for a Decarbonylative Cross-Coupling Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| This compound + Ni(0)L2 | Reactants | 0.0 |

| Oxidative Addition Intermediate | Ni(II) complex after C-O bond cleavage | +15.2 |

| Decarbonylated Intermediate | Ni(II) complex after CO loss | -5.8 |

| Reductive Elimination Transition State | Energy barrier to form the final C-C bond | +22.5 |

| Product + Ni(0)L2 | Final coupled product and regenerated catalyst | -18.7 |

| Note: Data is illustrative and based on typical values for similar catalytic cycles. |

Identifying and characterizing the transition state (TS) is crucial for understanding reaction kinetics, as the energy of the TS determines the activation energy barrier. DFT calculations are used to locate the TS on the potential energy surface, which corresponds to a first-order saddle point. This structure is confirmed by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

In a reaction such as an intramolecular cyclization to form a dibenzofuran-type structure from a related 2-arenoxybenzoate, DFT would be used to model the geometry of the atoms at the highest point of the energy barrier. nih.gov The bond lengths and angles of this transient structure provide mechanistic insights into how bonds are formed and broken.

This compound has multiple potentially reactive sites, including the pyridine (B92270) ring, the phenoxy ring, and the ester functional group. DFT can predict the regioselectivity and chemoselectivity of reactions by comparing the activation energies for all possible pathways. The pathway with the lowest activation energy barrier is the most kinetically favorable and is predicted to be the major product. lumenlearning.com

For example, in an electrophilic aromatic substitution reaction, DFT can be used to calculate the activation energies for substitution at the various positions on both the phenoxy and pyridine rings. The calculated energy barriers would reveal the most likely site of reaction, thus predicting the regiochemical outcome. This predictive power is essential for designing selective syntheses and avoiding unwanted side products.

Molecular Modeling and Simulation

Molecular modeling and simulations are used to study the dynamic behavior and interactions of molecules, providing a deeper understanding of their physical properties and biological functions.

Molecular mechanics or DFT can be used to perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles. mdpi.com This analysis identifies the lowest energy (most stable) conformers and the energy barriers between them. The most stable conformers are typically those that minimize steric hindrance and maximize favorable electronic interactions, such as hyperconjugation. mdpi.com

Table 2: Exemplary Conformational Analysis of the Pyridine-O-Phenoxy Dihedral Angle

| Dihedral Angle (φ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | +5.5 | Eclipsed (Steric Clash) |

| 60° | +1.2 | Gauche |

| 90° | 0.0 | Skewed (Global Minimum) |

| 120° | +1.5 | Gauche |

| 180° | +4.8 | Eclipsed (Steric Clash) |

| Note: Data is hypothetical, illustrating the typical energy profile for rotation around such a bond. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. openaccessjournals.com This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.comnih.gov The process involves generating various poses of the ligand in the receptor's active site and ranking them using a scoring function that estimates the binding affinity. nih.gov

A relevant potential target for a molecule containing a phenoxy-pyridine scaffold is M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for the survival of the tuberculosis pathogen. nih.gov Inhibitors of MtTMPK with a similar core structure have been identified. nih.gov A docking study of this compound into the MtTMPK active site (PDB: 5NRN) could be performed to predict its potential as an inhibitor.

The study would involve:

Ligand Preparation: Generating a 3D structure of this compound and minimizing its energy. nih.gov

Receptor Preparation: Using the crystal structure of MtTMPK, removing water molecules, and adding hydrogen atoms.

Docking Simulation: Placing the ligand into the defined active site and allowing a docking algorithm to explore possible binding poses.

Analysis: Evaluating the top-ranked poses based on their docking score and analyzing the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with key amino acid residues in the active site, such as Tyr165 and Arg107. nih.gov

Table 3: Hypothetical Docking Results for this compound with MtTMPK (PDB: 5NRN)

| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| 1 | -8.2 | Arg107, Tyr39, Tyr165 | H-bond with Arg107 (ester carbonyl), π-π stacking with Tyr39 (phenoxy ring) |

| 2 | -7.9 | Arg107, Met103 | H-bond with Arg107 (pyridine N), Hydrophobic interaction with Met103 (phenoxy ring) |

| 3 | -7.5 | Tyr165, Phe70 | π-π stacking with Tyr165 (pyridine ring), π-π stacking with Phe70 (phenoxy ring) |

| Note: Data is for illustrative purposes to show a typical output from a molecular docking study. |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. acs.org These descriptors are typically calculated using methods like Density Functional Theory (DFT), which has become a standard tool in organic chemistry for its accuracy and efficiency. open.ac.uk For this compound, these calculations would reveal its kinetic stability and susceptibility to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are key descriptors:

E_HOMO : A higher HOMO energy indicates a greater tendency to donate electrons.

E_LUMO : A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE) : This gap is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For a molecule like this compound, a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) would provide the energies of these orbitals. The distribution of HOMO and LUMO density across the molecule would pinpoint the most reactive sites. For instance, in many heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions.

Global Reactivity Descriptors

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative scale for reactivity. For example, a high electrophilicity index (ω > 1.5 eV) characterizes a strong electrophile. The chemical hardness (η) further refines the understanding of stability, where a harder molecule is less reactive than a softer one.

Table 1: Illustrative Quantum Chemical Descriptors (Hypothetical for this compound) (Note: The following values are for illustrative purposes to show what a typical output would look like, as specific data for this compound is not available in the cited literature.)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 1.5 |

| Electronegativity | χ | (I+A)/2 | 4.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The MEP surface is colored to indicate different potential values:

Red : Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack.

Green : Regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester and ether groups, as these are electronegative atoms with lone pairs of electrons. Positive potential (blue) would be expected around the hydrogen atoms. This visualization provides a clear and intuitive guide to the molecule's reactive behavior. acs.org

Theoretical Insights into Spectroscopic Properties

Computational methods can also predict the spectroscopic signatures of a molecule, which is crucial for interpreting experimental data and confirming molecular structure. DFT calculations are widely used to simulate NMR, IR, and UV-Vis spectra.

Theoretical NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei.

By optimizing the geometry of this compound and then performing GIAO-DFT calculations, one could obtain a set of theoretical chemical shifts. These calculated values are then typically compared to experimental data, often showing a strong linear correlation. This comparison helps in the unambiguous assignment of signals in the experimental spectrum to specific atoms in the molecule, which can be particularly useful for complex structures.

Table 2: Illustrative Comparison of Experimental and Theoretical NMR Shifts (Note: This table illustrates how theoretical data would be presented. Specific calculated values for this compound are not available.)

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| C2 | ... | ... |

| C3 | ... | ... |

| C4 | ... | ... |

| C5 | ... | ... |

| C6 | ... | ... |

| C=O | ... | ... |

| O-CH₃ | ... | ... |

| H4 | ... | ... |

Theoretical Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. The output provides the wavenumbers (cm⁻¹) and intensities of the vibrational modes, which can be plotted to generate a theoretical IR spectrum.

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. This theoretical analysis is instrumental in assigning specific absorption bands to the stretching, bending, and other vibrations of the molecule's functional groups, such as the C=O stretch of the ester, the C-O-C stretches of the ether, and the various vibrations of the pyridine and phenyl rings.

Theoretical UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max).

The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. This analysis identifies the specific molecular orbitals involved in the electronic transitions (e.g., π → π* or n → π*), offering a detailed understanding of the molecule's electronic structure and how it interacts with light. For this compound, this would reveal the transitions responsible for its absorption in the UV region, likely involving the π-systems of the aromatic rings.

Biological Target Identification and Ligand Interaction Studies of Methyl 6 Phenoxynicotinate Derivatives

Identification of Relevant Biological Targets (in vitro, non-clinical)